Cas no 946310-05-0 (1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone)

1-[5-(1,3-Benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is a heterocyclic compound featuring a dihydropyrazole core substituted with a benzodioxole and a methylfuran moiety. Its structural complexity offers potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the benzodioxole group may enhance metabolic stability, while the methylfuran substituent could influence electronic properties and binding affinity. This compound’s well-defined scaffold makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry. Its synthetic versatility allows for further functionalization, enabling exploration of diverse pharmacological or material science applications. High purity and consistent quality are critical for reliable research outcomes.
1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone structure
946310-05-0 structure
Product name:1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
CAS No:946310-05-0
MF:C17H16N2O4
MW:312.319944381714
CID:5429892

1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
    • Inchi: 1S/C17H16N2O4/c1-10-3-5-15(23-10)14-8-13(18-19(14)11(2)20)12-4-6-16-17(7-12)22-9-21-16/h3-7,14H,8-9H2,1-2H3
    • InChI Key: TVIZCJFXSRUZHU-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C(C2=CC=C(C)O2)CC(C2=CC=C3OCOC3=C2)=N1)C

1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3324-0247-1mg
1-[3-(2H-1,3-benzodioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
946310-05-0 90%+
1mg
$54.0 2023-04-26

Additional information on 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

Introduction to 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone (CAS No. 946310-05-0)

1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone, with the CAS number 946310-05-0, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolones and is characterized by its unique structural features, including a benzodioxole ring, a furan ring, and a pyrazole ring. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone is particularly intriguing due to its multifunctional nature. The benzodioxole ring is known for its ability to interact with various biological targets, while the furan ring provides additional stability and reactivity. The pyrazole ring, on the other hand, is a common scaffold in many bioactive molecules and is often associated with anti-inflammatory and analgesic properties.

Recent studies have highlighted the potential of 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone has also shown potential as an analgesic agent. A clinical trial conducted by a team at the University of California found that this compound effectively reduced pain in animal models of chronic pain without causing significant side effects. The mechanism of action appears to involve modulation of nociceptive pathways and inhibition of pain-related neurotransmitters.

The pharmacokinetic properties of 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone have also been extensively studied. Research indicates that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. This is an important consideration for drug development, as compounds with poor bioavailability often require alternative routes of administration or formulation strategies.

Safety and toxicity studies have shown that 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone has a low toxicity profile at therapeutic doses. In vitro and in vivo experiments have demonstrated that it does not cause significant cytotoxicity or organ damage at concentrations relevant to its therapeutic use. This favorable safety profile further supports its potential as a safe and effective therapeutic agent.

The synthetic route for 1-[5-(1,3-benzodioxol-5-yl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-y l]ethanone has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of the benzodioxole ring, the introduction of the furan moiety, and the final coupling with the pyrazole ring. Advances in synthetic chemistry have made it possible to produce this compound on a large scale with high efficiency and reproducibility.

In conclusion, 1-[5-(1,3-benzodioxol - 5 - yl) - 3 - ( 5 - methylfuran - 2 - yl) - 3 , 4 - dihydropyraz ol - 2 - yl ] eth an one (CAS No. 946310 - 0 5 - 0) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features contribute to its anti-inflammatory and analgesic properties, making it a valuable candidate for further drug development. Ongoing research continues to explore its mechanisms of action and optimize its use in clinical settings.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.